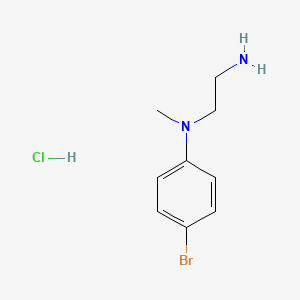
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a bromine atom attached to the benzene ring and an aminoethyl group attached to the nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride typically involves the following steps:
Nitration: The starting material, 4-bromoaniline, is nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron, zinc, or catalytic hydrogenation.
Alkylation: The resulting 4-bromoaniline is then alkylated with 2-chloroethylamine hydrochloride under basic conditions to introduce the aminoethyl group.
Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium or sodium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitroso compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted anilines or other derivatives
Wissenschaftliche Forschungsanwendungen
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical pathways. The presence of the bromine atom and the aminoethyl group allows it to form strong interactions with target molecules, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-methylaniline: Lacks the bromine and aminoethyl groups, making it less reactive.
4-bromoaniline: Lacks the aminoethyl and methyl groups, limiting its applications.
N-(2-aminoethyl)aniline: Lacks the bromine atom, affecting its chemical properties .
Uniqueness
N-(2-aminoethyl)-4-bromo-N-methylaniline hydrochloride is unique due to the presence of both the bromine atom and the aminoethyl group. This combination enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to similar compounds. Its unique structure also contributes to its diverse applications in scientific research and industry .
Eigenschaften
Molekularformel |
C9H14BrClN2 |
|---|---|
Molekulargewicht |
265.58 g/mol |
IUPAC-Name |
N'-(4-bromophenyl)-N'-methylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C9H13BrN2.ClH/c1-12(7-6-11)9-4-2-8(10)3-5-9;/h2-5H,6-7,11H2,1H3;1H |
InChI-Schlüssel |
BWAXRIRALIJQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCN)C1=CC=C(C=C1)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


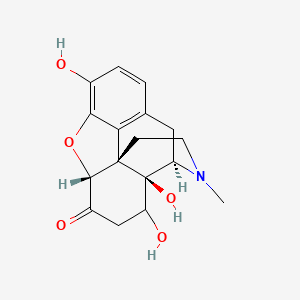
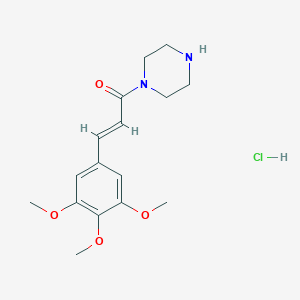
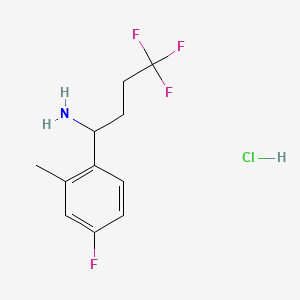

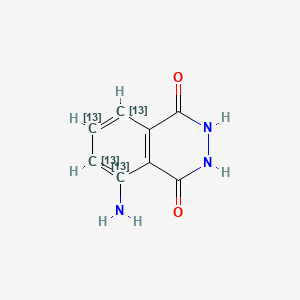


![Sodium 2-methylimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13451060.png)

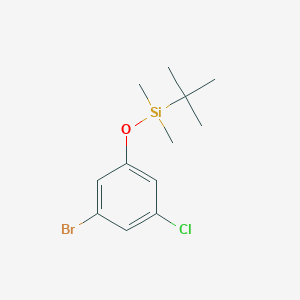
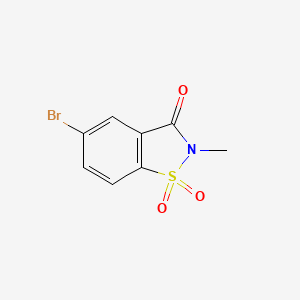
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl (2S)-1-acetylpyrrolidine-2-carboxylate](/img/structure/B13451070.png)
![3-Oxa-7-azatricyclo[3.3.1.0,1,5]nonane hydrochloride](/img/structure/B13451078.png)

